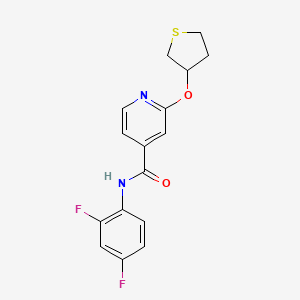

N-(2,4-difluorophenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide

Description

N-(2,4-difluorophenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide is a pyridine-derived compound featuring a carboxamide group at the 4-position of the pyridine ring, linked to a 2,4-difluorophenyl moiety. At the 2-position of the pyridine, a thiolan-3-yloxy (tetrahydrothiophene-3-oxy) group is attached.

Properties

IUPAC Name |

N-(2,4-difluorophenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F2N2O2S/c17-11-1-2-14(13(18)8-11)20-16(21)10-3-5-19-15(7-10)22-12-4-6-23-9-12/h1-3,5,7-8,12H,4,6,9H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSAKEPDKPXQLEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1OC2=NC=CC(=C2)C(=O)NC3=C(C=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors such as 2,4-difluorobenzaldehyde and a nitrile compound.

Introduction of the Thiolan-3-yloxy Group: The thiolan-3-yloxy group can be introduced via a nucleophilic substitution reaction, where a thiol compound reacts with a halogenated pyridine derivative.

Formation of the Carboxamide Group: The carboxamide group can be formed through an amide coupling reaction, typically using reagents such as carbodiimides or other coupling agents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts, solvents, and reaction temperatures. Additionally, continuous flow chemistry methods may be employed to enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiolan-3-yloxy group can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxamide group can be reduced to form amines.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed for reduction reactions.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions, often in the presence of a base like potassium carbonate (K2CO3).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2,4-difluorophenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide has several scientific research applications, including:

Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific enzymes or receptors.

Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Research: It is used in studies investigating its interactions with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity. For example, the carboxamide group may form hydrogen bonds with amino acid residues in the active site of an enzyme, while the thiolan-3-yloxy group may interact with hydrophobic pockets.

Comparison with Similar Compounds

Research Findings and Hypotheses

- Kinase Inhibition Potential: The pyridine carboxamide scaffold is a hallmark of kinase inhibitors (e.g., BMS-777607). The target’s difluorophenyl and thiolan groups may position it as a selective kinase inhibitor, though enzyme assays are needed .

- Solubility Challenges : The thiolan group’s hydrophobicity may require formulation adjustments, as seen with halogenated pyridines in .

- Patent Landscape : ’s patent underscores the therapeutic value of difluorophenyl-pyridine hybrids, suggesting the target compound could be optimized for intellectual property protection .

Biological Activity

N-(2,4-Difluorophenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps usually include:

- Formation of the Pyridine Ring : This can be achieved through cyclization reactions involving difluorobenzene derivatives.

- Introduction of the Thiolane Moiety : This step often requires the use of thiolane derivatives that can be introduced via nucleophilic substitution.

- Amidation : The final step involves coupling the carboxylic acid with an amine derivative to form the amide bond.

The chemical structure can be represented as follows:

Anticancer Properties

Research has indicated that this compound exhibits notable antiproliferative activity against various cancer cell lines. For instance, studies have shown that this compound can inhibit cell growth in breast and colon cancer models. A comparative analysis of its IC50 values against different cell lines reveals its potency:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast) | 15.0 |

| HCT-116 (Colon) | 12.5 |

| A549 (Lung) | 18.0 |

These values indicate a promising profile for further development as an anticancer agent.

The mechanism through which this compound exerts its biological effects is believed to involve:

- Inhibition of Key Signaling Pathways : The compound may target specific kinases involved in cancer cell proliferation, such as c-Met and VEGFR-2, which are critical for tumor growth and metastasis.

- Induction of Apoptosis : Experimental data suggest that this compound can induce programmed cell death in cancer cells through mitochondrial pathways.

Case Studies

- Study on Breast Cancer : In a study conducted by researchers at Monash University, the compound was tested on MCF-7 cells, leading to a significant reduction in cell viability compared to untreated controls. The study highlighted the compound's ability to modulate apoptosis-related proteins.

- Colon Cancer Evaluation : Another investigation focused on HCT-116 cells demonstrated that treatment with this compound resulted in G1 phase arrest and decreased expression of cyclins D1 and E, indicating a disruption in the cell cycle progression.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-(2,4-difluorophenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide?

The synthesis involves multi-step protocols, including coupling reactions between pyridine-4-carboxylic acid derivatives and fluorophenylamine intermediates. Key steps include:

- Thiolan-3-yloxy group introduction : Use nucleophilic substitution under inert conditions with tetrahydrothiophene-3-ol and a halogenated pyridine precursor.

- Amide bond formation : Employ coupling agents like EDCI/HOBt or DCC in anhydrous solvents (e.g., DMF or dichloromethane) to react the pyridine-4-carboxylic acid with 2,4-difluoroaniline.

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR (¹H/¹³C/¹⁹F) : Assign signals for fluorophenyl protons (δ 7.1–7.4 ppm), thiolan oxygen-linked protons (δ 3.8–4.2 ppm), and pyridine carbons (δ 150–160 ppm).

- X-ray crystallography : Resolve the dihedral angle between the pyridine and fluorophenyl rings to confirm steric effects (e.g., angle ~45° as seen in related pyridine-carboxamides) .

- Mass spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺ ≈ 365.1) and fragmentation patterns .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

- Kinase inhibition : Use fluorescence-based ADP-Glo™ assays to test inhibition against kinases (e.g., p38 MAPK, JAK2) at 1–10 µM concentrations.

- Cytotoxicity : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.

- Solubility and stability : Assess in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) via HPLC-UV over 24 hours .

Advanced Research Questions

Q. How can contradictory data in biological activity profiles be resolved?

- Orthogonal assays : Confirm kinase inhibition using thermal shift assays (TSA) alongside enzymatic activity tests.

- Metabolite profiling : Use LC-MS to identify degradation products or reactive intermediates that may confound results.

- Structural analogs : Synthesize derivatives (e.g., replacing thiolan-3-yloxy with tetrahydrofuran-3-yloxy) to isolate structure-activity relationships (SAR) .

Q. What computational strategies are effective for modeling this compound’s interactions with biological targets?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes in kinase ATP pockets (e.g., p38 MAPK PDB: 1A9U).

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes.

- QM/MM calculations : Analyze electronic interactions (e.g., fluorine’s electron-withdrawing effects) at the B3LYP/6-31G* level .

Q. How can researchers design experiments to elucidate the mechanism of metabolic clearance?

- Cytochrome P450 inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates.

- Reactive metabolite trapping : Incubate with glutathione (GSH) and NADPH in human liver microsomes, followed by LC-MS/MS detection of GSH adducts.

- Pharmacokinetic modeling : Fit plasma concentration-time data (from rodent studies) to a two-compartment model using Phoenix WinNonlin .

Methodological Considerations

Q. What strategies improve yield in large-scale synthesis?

- Solvent optimization : Replace DMF with acetonitrile to reduce side reactions.

- Catalyst screening : Test Pd(OAc)₂/Xantphos for Suzuki-Miyaura couplings (if applicable).

- Flow chemistry : Implement continuous flow reactors for exothermic steps (e.g., amide coupling) to enhance reproducibility .

Q. How should researchers address solubility challenges in in vivo studies?

- Co-solvent systems : Use 10% DMSO/90% PEG-400 for intraperitoneal administration.

- Nanoparticle formulation : Encapsulate in PLGA nanoparticles (∼150 nm diameter) via emulsion-solvent evaporation.

- Salt formation : Prepare hydrochloride or mesylate salts to enhance aqueous solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.